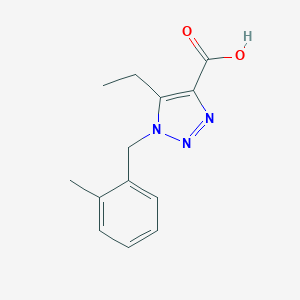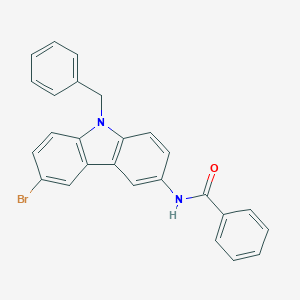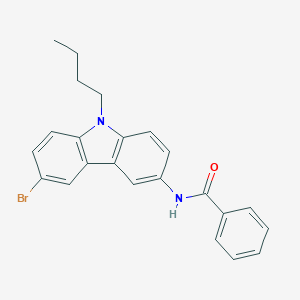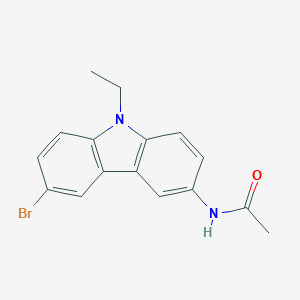![molecular formula C19H18N2O3S B279034 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid, also known as AG-1478, is a small molecule inhibitor that selectively targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression and activation of EGFR have been linked to the development and progression of various cancers, including lung, breast, and colon cancer. Therefore, AG-1478 has been extensively studied as a potential anti-cancer drug.
Wirkmechanismus
2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid selectively targets the ATP-binding site of EGFR, thereby inhibiting its tyrosine kinase activity. This leads to the inhibition of downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells, which are crucial steps in the metastatic process. In addition, 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid has been shown to sensitize cancer cells to radiation therapy and chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid is its selectivity for EGFR, which reduces the risk of off-target effects. However, 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid has a relatively short half-life and requires high concentrations to achieve its maximum effect. This can limit its use in certain experimental settings.
Zukünftige Richtungen
1. Combination therapy: 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid has been shown to enhance the efficacy of radiation therapy and chemotherapy. Future studies could investigate the potential of 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid in combination with other targeted therapies, such as immune checkpoint inhibitors.
2. Drug delivery: The short half-life of 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid could be overcome by developing novel drug delivery systems, such as nanoparticles or liposomes.
3. Resistance mechanisms: Resistance to EGFR inhibitors, including 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid, is a major challenge in cancer treatment. Future studies could investigate the molecular mechanisms underlying resistance and develop strategies to overcome it.
4. Biomarker identification: Biomarkers that predict the response to EGFR inhibitors, such as 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid, could be identified to improve patient selection and treatment outcomes.
Synthesemethoden
The synthesis of 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid involves several steps, including the reaction of 2-aminobenzoic acid with ethyl chloroformate, followed by the reaction of the resulting intermediate with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid. The final product is obtained by the reaction of the intermediate with methyl isocyanate. The overall yield of the synthesis is around 30%.
Wissenschaftliche Forschungsanwendungen
2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid has been extensively studied for its potential as an anti-cancer drug. In vitro studies have shown that 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid inhibits the growth and proliferation of various cancer cell lines, including lung, breast, and colon cancer. In vivo studies have also demonstrated the efficacy of 2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid in reducing tumor growth and metastasis in animal models of cancer.
Eigenschaften
Produktname |
2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid |
|---|---|
Molekularformel |
C19H18N2O3S |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid |
InChI |
InChI=1S/C19H18N2O3S/c1-10-4-6-13(19(23)24)14(7-10)17(22)21-18-15(9-20)12-5-3-11(2)8-16(12)25-18/h4,6-7,11H,3,5,8H2,1-2H3,(H,21,22)(H,23,24) |
InChI-Schlüssel |
JUMPOXQAJQLBHD-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)C)C(=O)O |
Kanonische SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-[(4-Fluorophenoxy)methyl]-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278957.png)

![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)

![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)




![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)